An In-depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate
An In-depth Technical Guide to Ethyl 4-chloro-2,2-dimethylpent-4-enoate
This technical guide provides a comprehensive overview of Ethyl 4-chloro-2,2-dimethylpent-4-enoate, a halogenated unsaturated ester with significant potential as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth information on its chemical identity, physicochemical properties, synthetic considerations, and reactivity profile.
Chemical Identity and Molecular Structure
Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a fascinating molecule for synthetic chemists due to its combination of functional groups: an ethyl ester, a sterically hindered gem-dimethyl group, and a reactive vinyl chloride moiety. These features make it a valuable building block for the construction of more complex molecular architectures.
Molecular Formula: C₉H₁₅ClO₂[1][2][3][4]
Molecular Weight: 190.67 g/mol [1][2][3]
IUPAC Name: ethyl 4-chloro-2,2-dimethylpent-4-enoate[1][2]
CAS Number: 118427-36-4[1][2][3][4]
Synonyms: 4-Chloro-2,2-dimethyl-4-pentenoic acid ethyl ester[2]
The structural arrangement of these functional groups offers distinct reactive sites, allowing for selective chemical transformations. The gem-dimethyl group at the α-position to the ester provides steric hindrance that can influence the reactivity of the ester and the adjacent methylene group. The vinyl chloride, a historically underexplored class of organohalides, provides a handle for a variety of coupling and substitution reactions.[1]
Caption: Proposed synthetic workflow for Ethyl 4-chloro-2,2-dimethylpent-4-enoate.
Experimental Protocol: A General Approach for Vinyl Chloride Synthesis from a Ketone Precursor
This protocol outlines a general procedure for the conversion of a ketone to a vinyl chloride, which would be the key final step in the synthesis of Ethyl 4-chloro-2,2-dimethylpent-4-enoate from its corresponding ketone precursor, Ethyl 2,2-dimethyl-4-oxopentanoate.
Materials:
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Ethyl 2,2-dimethyl-4-oxopentanoate (1 equivalent)
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Phosphorus pentachloride (PCl₅) (1.1 equivalents)
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Anhydrous, non-polar solvent (e.g., carbon tetrachloride, dichloromethane)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Stir bar
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2,2-dimethyl-4-oxopentanoate in the anhydrous solvent.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath and slowly add phosphorus pentachloride in portions with vigorous stirring. The portion-wise addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. This will quench the excess PCl₅.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 4-chloro-2,2-dimethylpent-4-enoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Phosphorus pentachloride reacts violently with water.
-
Slow Addition of PCl₅ at Low Temperature: Controls the exothermicity of the reaction and prevents potential side reactions.
-
Aqueous Workup: Safely quenches the reactive chlorinating agent and separates the organic product from inorganic byproducts.
-
Bicarbonate Wash: Removes acidic impurities that could catalyze decomposition of the product.
Reactivity and Synthetic Utility
The unique combination of functional groups in Ethyl 4-chloro-2,2-dimethylpent-4-enoate makes it a valuable precursor for a variety of chemical transformations.
Reactivity of the Vinyl Chloride Moiety
The vinyl chloride group is the most prominent reactive site. While generally less reactive than alkyl halides in nucleophilic substitution reactions due to the increased strength of the C-Cl bond with sp² hybridization, it readily participates in a range of metal-catalyzed cross-coupling reactions. This opens up avenues for the formation of carbon-carbon and carbon-heteroatom bonds.
Potential transformations include:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form substituted alkenes.
-
Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to create new C-C bonds.
-
Heck Reaction: Palladium-catalyzed reaction with alkenes.
-
Sonogashira Coupling: Cross-coupling with terminal alkynes using a palladium and copper co-catalyst system.
The reactivity of the vinyl chloride can be influenced by the steric hindrance from the gem-dimethyl group and the electronic effects of the ester functionality.
Reactivity of the Ester Group
The ethyl ester can undergo standard ester transformations, such as:
-
Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
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Transesterification: Exchange of the ethyl group for another alcohol moiety.
-
Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
-
Amidation: Reaction with amines to form amides.
The steric hindrance provided by the adjacent gem-dimethyl groups may necessitate more forcing reaction conditions for transformations at the ester carbonyl.
Potential Applications in Drug Development and Materials Science
The ability to functionalize Ethyl 4-chloro-2,2-dimethylpent-4-enoate at both the vinyl chloride and ester positions makes it an attractive starting material for the synthesis of:
-
Novel Carboxylic Acids and Their Derivatives: Hydrolysis of the ester followed by cross-coupling at the vinyl chloride position can lead to a diverse library of substituted pentenoic acids.
-
Heterocyclic Compounds: The bifunctional nature of the molecule could be exploited in intramolecular reactions to form various heterocyclic systems.
-
Specialty Polymers: The vinyl group can potentially participate in polymerization reactions, and the ester can be modified post-polymerization to tune the material properties. The use of pentenoate-functionalized molecules in hydrogel formation for biomedical applications has been explored. [5]
Safety and Handling
Ethyl 4-chloro-2,2-dimethylpent-4-enoate is intended for research use only. As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 4-chloro-2,2-dimethylpent-4-enoate is a promising and versatile building block for organic synthesis. Its well-defined physicochemical properties and the distinct reactivity of its functional groups provide a solid foundation for its application in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.
References
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PubChem. Ethyl 4-chloro-2,2-dimethylpent-4-enoate | C9H15ClO2 | CID 3653118. [Link]
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Chemspace. Ethyl 4-chloro-2,2-dimethylpent-4-enoate - C9H15ClO2 | CSCS00000085183. [Link]
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Saputra, M. A., Ngo, L., & Kartika, R. (2020). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry. [Link]
-
BioOrganics. 4-Chloro-2,2-dimethyl-4-pentenoic Acid Ethyl Ester. [Link]
-
ResearchGate. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. [Link]
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YouTube. Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides. [Link]
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Progress in Chemistry. Advances in the Synthesis of Vinyl Chloride Compounds. [Link]
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PubMed. Modulating pentenoate-functionalized hyaluronic acid hydrogel network properties for meniscal fibrochondrocyte mechanotransduction. [Link]
Sources
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- 2. Ethyl 4-chloro-2,2-dimethylpent-4-enoate | C9H15ClO2 | CID 3653118 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Modulating pentenoate-functionalized hyaluronic acid hydrogel network properties for meniscal fibrochondrocyte mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
